molecular formula C17H16F3NO B5869775 N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide

N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide

Cat. No.: B5869775
M. Wt: 307.31 g/mol
InChI Key: WIYQUGLQLHRYPZ-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a trifluoroacetamide group attached to a 3,3-diphenylpropyl moiety

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO/c18-17(19,20)16(22)21-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYQUGLQLHRYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,3-diphenylpropylamine and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures.

    Procedure: The 3,3-diphenylpropylamine is dissolved in a suitable solvent, such as dichloromethane or chloroform. Trifluoroacetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale equipment and more efficient purification techniques. Continuous flow reactors and automated systems can be employed to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: The major products are typically oxidized derivatives of the original compound.

    Reduction: The major products are reduced derivatives, often with the trifluoroacetamide group converted to an amine.

    Substitution: The major products are substituted derivatives, where the trifluoroacetamide group is replaced by the nucleophile.

Scientific Research Applications

N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is employed in biological research to study its effects on various biological pathways and systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The 3,3-diphenylpropyl moiety can interact with hydrophobic regions of proteins or other biomolecules, further modulating their function.

Comparison with Similar Compounds

  • N-(3,3-diphenylpropyl)-2-phenylacetamide
  • N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide
  • N-(3,3-diphenylpropyl)-3,3-diphenylpropanamide

Comparison:

  • N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties, such as increased stability and reactivity.
  • N-(3,3-diphenylpropyl)-2-phenylacetamide and N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide have different substituents, which can affect their reactivity and interactions with target molecules.
  • N-(3,3-diphenylpropyl)-3,3-diphenylpropanamide has a bulkier structure, which can influence its solubility and binding properties.

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